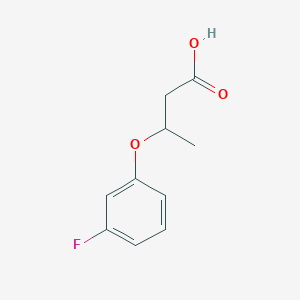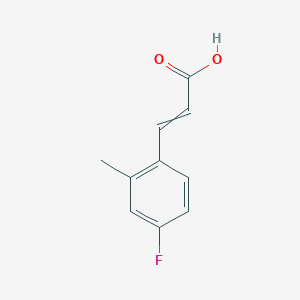
2-Propenoic acid, 3-(4-fluoro-2-methylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid, 3-(4-fluoro-2-methylphenyl)- is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a propenoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(4-fluoro-2-methylphenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-2-methylbenzaldehyde.
Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine or pyridine. This reaction forms the corresponding 3-(4-fluoro-2-methylphenyl)-2-propenoic acid.
Purification: The product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-Propenoic acid, 3-(4-fluoro-2-methylphenyl)- may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
化学反应分析
Types of Reactions
2-Propenoic acid, 3-(4-fluoro-2-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
2-Propenoic acid, 3-(4-fluoro-2-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Propenoic acid, 3-(4-fluoro-2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to alterations in cellular processes. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain biological targets.
相似化合物的比较
Similar Compounds
- 3-(4-Fluoro-2-methylphenyl)propionic acid
- 3-(4-Fluoro-2-methylphenyl)-2-methylpropionic acid
Comparison
Compared to similar compounds, 2-Propenoic acid, 3-(4-fluoro-2-methylphenyl)- is unique due to the presence of the propenoic acid moiety, which imparts distinct chemical reactivity and biological activity. The fluorine atom also contributes to its enhanced stability and selectivity in various applications.
属性
分子式 |
C10H9FO2 |
|---|---|
分子量 |
180.17 g/mol |
IUPAC 名称 |
3-(4-fluoro-2-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9FO2/c1-7-6-9(11)4-2-8(7)3-5-10(12)13/h2-6H,1H3,(H,12,13) |
InChI 键 |
PYZZLFVFTBBWEK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)F)C=CC(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![({[(4-Nitrophenyl)methoxy]carbonyl}oxy)acetic acid](/img/structure/B8581613.png)
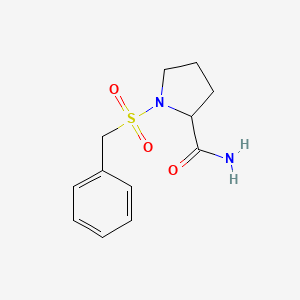
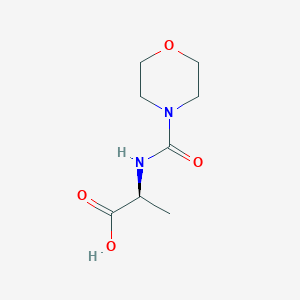
![2-[(4-Methyl-2,3-dinitrophenoxy)methyl]oxirane](/img/structure/B8581640.png)
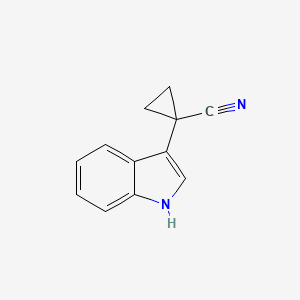
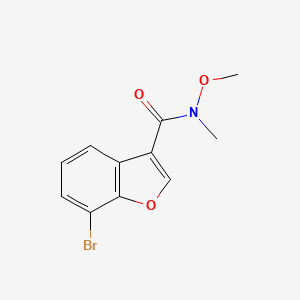
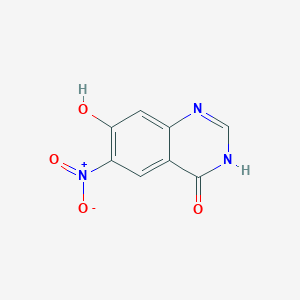

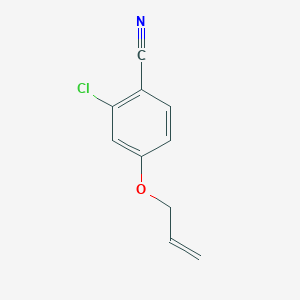
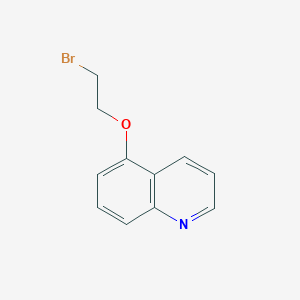
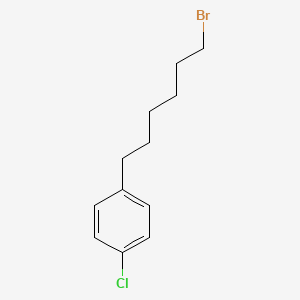
![4-[3-(tert-Butylamino)-2-hydroxypropoxy]benzaldehyde](/img/structure/B8581705.png)
![Bicyclo[2.2.1]heptane-2,5-diyldimethanamine](/img/structure/B8581712.png)
